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Introduction

Adipic acid, a dicarboxylic acid naturally present in some foods and also used as a food
additive (E355), plays a significant role in the food and beverage industry. It functions as an
acidity regulator, flavoring agent, and gelling aid in products such as bottled drinks, fruit juices,
gelatin-based desserts, and baked goods.[1][2][3] The accurate quantification of adipic acid is
crucial for quality control, regulatory compliance, and for studying its migration from food
contact materials. Adipic acid-d10, a deuterated form of adipic acid, serves as an ideal
internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas
Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass
Spectrometry (LC-MS).[4] Its use in isotope dilution methods provides high accuracy and
precision by correcting for matrix effects and variations in sample preparation and instrument
response.

This document provides detailed application notes and protocols for the utilization of Adipic
acid-d10 in the analysis of adipic acid in various food and beverage matrices.

Application Notes
Quantification of Adipic Acid in Beverages by LC-MS/IMS

Application: This method is suitable for the determination of adipic acid in clear beverages such
as fruit juices, soft drinks, and sports drinks. The use of Adipic acid-d10 as an internal
standard allows for accurate quantification even in complex matrices.
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Principle: The beverage sample is spiked with a known amount of Adipic acid-d10. After
minimal sample cleanup, the extract is analyzed by LC-MS/MS. Adipic acid and Adipic acid-
d10 are separated chromatographically and detected by mass spectrometry using Multiple
Reaction Monitoring (MRM). The ratio of the peak area of adipic acid to that of Adipic acid-d10
Is used to calculate the concentration of adipic acid in the sample.

Workflow for Adipic Acid Quantification in Beverages by LC-MS/MS
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Caption: General workflow for the analysis of adipic acid in beverages using Adipic acid-d10.

Analysis of Adipic Acid Migration from Food Packaging
by GC-MS

Application: This method is designed to quantify the migration of adipic acid from food contact
materials (e.g., plastic films, coatings) into food simulants. Adipic acid-d10 is used as an
internal standard to ensure accurate measurement of the migrated adipic acid.

Principle: A food simulant (e.g., ethanol/water mixtures, olive oil) is exposed to the food contact
material under controlled conditions (time and temperature). After exposure, a known amount
of Adipic acid-d10 is added to an aliquot of the food simulant. The adipic acid and its
deuterated internal standard are then extracted and derivatized to increase their volatility for
GC-MS analysis. Quantification is achieved by comparing the peak area ratio of the derivatized
adipic acid to the derivatized Adipic acid-d10.

Logical Relationship for Migration Study using Isotope Dilution
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Caption: Key steps in a food packaging migration study for adipic acid.

Experimental Protocols
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Protocol 1: Quantitative Analysis of Adipic Acid in Fruit
Juice by LC-MS/MS

This protocol provides a method for the determination of adipic acid in fruit juice using Adipic
acid-d10 as an internal standard.

1. Materials and Reagents

o Adipic acid certified reference standard

» Adipic acid-d10 (isotopic purity = 98%)

e LC-MS grade acetonitrile, methanol, and water

e Formic acid (LC-MS grade)

o Syringe filters (0.22 um, PTFE or nylon)

o Volumetric flasks, pipettes, and autosampler vials
2. Standard Solutions Preparation

¢ Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve in
10 mL of methanol.

¢ Adipic acid-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of
Adipic acid-d10 and dissolve in 10 mL of methanol.

o Working Standard Solutions: Prepare a series of calibration standards by diluting the adipic
acid stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from
1 ng/mL to 1000 ng/mL. Spike each calibration standard with the Adipic acid-d10 stock
solution to a final concentration of 100 ng/mL.

3. Sample Preparation
» Centrifuge the fruit juice sample at 4000 rpm for 10 minutes to remove pulp.

o Transfer 1 mL of the supernatant to a clean microcentrifuge tube.
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Add 10 pL of the 1 mg/mL Adipic acid-d10 stock solution to the juice sample and vortex for

30 seconds.

Dilute the spiked sample 1:10 with 50:50 (v/v) acetonitrile/water.

Filter the diluted sample through a 0.22 um syringe filter into an autosampler vial.

4. LC-MS/MS Instrumental Parameters
Parameter Recommended Setting
LC System
C18 reverse-phase column (e.g., 2.1 x 100 mm,
Column

1.8 um)

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

0.1% Formic acid in acetonitrile

5% B to 95% B over 5 minutes, hold for 2

Gradient
minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5puL
Column Temperature 40 °C

MS/MS System

lonization Mode

Electrospray lonization (ESI), Negative

Capillary Voltage 3.0kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions

Precursor lon (m/z)

Adipic acid 145.1
Adipic acid-d10 155.1
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*Collision energies should be optimized for the specific instrument used.
5. Data Analysis and Quantification

o Construct a calibration curve by plotting the peak area ratio of adipic acid to Adipic acid-d10
against the concentration of the calibration standards.

o Determine the concentration of adipic acid in the juice samples by interpolating their peak
area ratios from the calibration curve.

Quantitative Data Summary (Hypothetical)

Parameter Value
Linearity (r?) >0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Recovery 95 - 105%
Precision (RSD) <5%

Protocol 2: GC-MS Analysis of Adipic Acid in a Food
Simulant

This protocol describes a method for the quantification of adipic acid that has migrated into a
food simulant, using Adipic acid-d10 as an internal standard.

1. Materials and Reagents

Adipic acid certified reference standard

Adipic acid-d10 (isotopic purity = 98%)

Food Simulant (e.g., 10% ethanol in water)

Ethyl acetate (GC grade)
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Hydrochloric acid (HCI)

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1%
Trimethylchlorosilane - BSTFA + 1% TMCS)

Anhydrous sodium sulfate

. Standard and Sample Preparation

Migration Test: Expose the food contact material to the food simulant according to regulatory
guidelines (e.g., 10 days at 40 °C).

Spiking: Transfer 5 mL of the food simulant post-migration into a glass tube. Add a known
amount of Adipic acid-d10 stock solution (e.g., to a final concentration of 1 pg/mL).

Extraction:

o Acidify the sample with 1 M HCI to pH 2.

o Add 5 mL of ethyl acetate and vortex for 2 minutes.

o Centrifuge to separate the layers.

o Transfer the upper ethyl acetate layer to a new tube.

o Repeat the extraction twice more and combine the ethyl acetate extracts.

o Dry the combined extract over anhydrous sodium sulfate.

Derivatization:

o

Evaporate the dried extract to dryness under a gentle stream of nitrogen.

[e]

Add 100 pL of BSTFA + 1% TMCS and 100 pL of ethyl acetate.

o

Cap the vial and heat at 70 °C for 30 minutes.

[¢]

Cool to room temperature before GC-MS analysis.
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3. GC-MS Instrumental Parameters

Parameter Recommended Setting
GC System

DB-5ms or equivalent (30 m x 0.25 mm, 0.25
Column

pum film thickness)

Inlet Temperature

250 °C

Injection Mode

Splitless

Oven Program

80 °C (hold 2 min), ramp to 280 °C at 10 °C/min,
hold 5 min

Carrier Gas

Helium, constant flow of 1.2 mL/min

MS System

lonization Mode

Electron lonization (El), 70 eV

Source Temperature

230 °C

Quadrupole Temperature

150 °C

Acquisition Mode

Selected lon Monitoring (SIM)

Monitored lons (m/z)

Compound

Adipic acid-bis(TMS) ester

Adipic acid-d10-bis(TMS) ester

4. Data Analysis and Quantification

o Create a calibration curve by analyzing derivatized standard solutions containing known

concentrations of adipic acid and a fixed concentration of Adipic acid-d10.

» Calculate the concentration of adipic acid in the food simulant samples based on the peak

area ratios of the respective derivatized compounds.

Quantitative Data Summary (Hypothetical)
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Parameter Value

Linearity (r?) >0.998

Limit of Detection (LOD) 0.05 pg/mL

Limit of Quantification (LOQ) 0.15 pg/mL

Recovery 92 - 108%

Precision (RSD) <7%
Conclusion

The use of Adipic acid-d10 as an internal standard in isotope dilution mass spectrometry
methods provides a robust and reliable approach for the accurate quantification of adipic acid
in food and beverage products and for migration studies. The detailed protocols provided
herein serve as a comprehensive guide for researchers, scientists, and quality control
professionals in the food and beverage industry. It is important to note that the specific
instrumental parameters may require optimization based on the available equipment and the
specific sample matrix being analyzed. Method validation should always be performed to
ensure the accuracy and reliability of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application of Adipic Acid-d10 in Food and Beverage
Analysis: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128205#adipic-acid-d10-in-food-and-beverage-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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